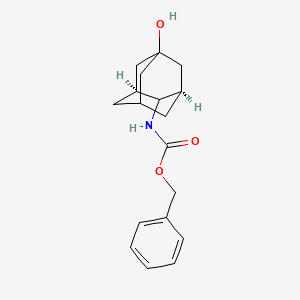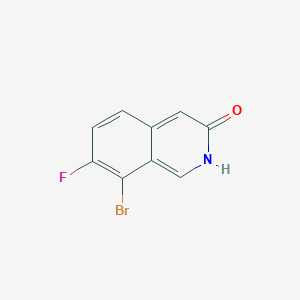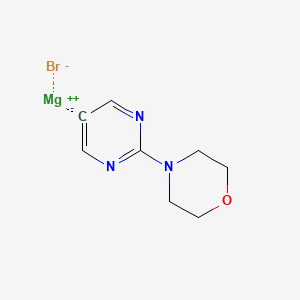
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the reaction of 2-(Morpholin-1-yl)pyrimidine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction conditions include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran (THF) is used as the solvent to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the reaction.
Controlled addition of reagents: To manage the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as distillation or crystallization to remove impurities.
化学反应分析
Types of Reactions: (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Involved in the synthesis of compounds with potential therapeutic effects.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
相似化合物的比较
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium iodide
Comparison:
- Reactivity: The bromide variant is generally more reactive than the chloride but less reactive than the iodide.
- Stability: The bromide compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
- Solubility: All variants are soluble in THF, but their solubility may vary slightly depending on the halide.
This detailed overview provides a comprehensive understanding of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, its preparation, reactions, applications, and comparison with similar compounds
属性
分子式 |
C8H10BrMgN3O |
|---|---|
分子量 |
268.39 g/mol |
IUPAC 名称 |
magnesium;4-(5H-pyrimidin-5-id-2-yl)morpholine;bromide |
InChI |
InChI=1S/C8H10N3O.BrH.Mg/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DDLBWHZBVGWNIW-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=NC=[C-]C=N2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

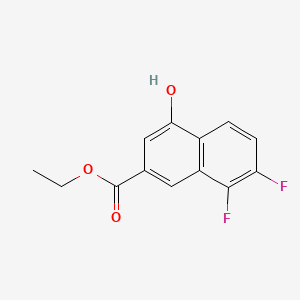
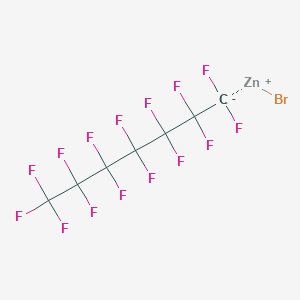
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
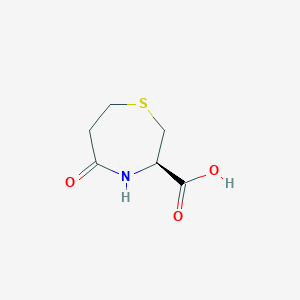
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
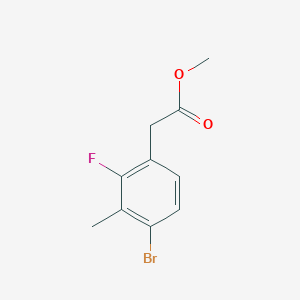
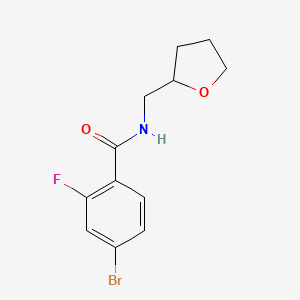
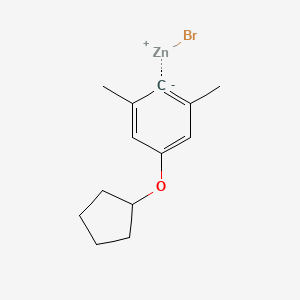

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
